molecular formula C15H11BrN2O2 B8650771 6-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one

6-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one

Katalognummer: B8650771
Molekulargewicht: 331.16 g/mol
InChI-Schlüssel: VGZSUBKNWOXOCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one is a synthetic organic compound that belongs to the phthalazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one typically involves the following steps:

    Bromination: Introduction of a bromine atom into the phthalazinone core.

    Methoxylation: Attachment of a methoxy group to the phenyl ring.

    Cyclization: Formation of the phthalazinone ring system.

Common reagents used in these reactions include bromine, methanol, and various catalysts. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the bromine atom or other functional groups.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phthalazinone derivative with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 6-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The presence of bromine and methoxy groups may enhance its binding affinity and selectivity for these targets, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-methoxyphenyl)phthalazin-1(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-chloro-4-(4-methoxyphenyl)phthalazin-1(2H)-one: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

Uniqueness

6-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one is unique due to the presence of both bromine and methoxyphenyl groups. These functional groups may confer distinct reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C15H11BrN2O2

Molekulargewicht

331.16 g/mol

IUPAC-Name

6-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one

InChI

InChI=1S/C15H11BrN2O2/c1-20-11-5-2-9(3-6-11)14-13-8-10(16)4-7-12(13)15(19)18-17-14/h2-8H,1H3,(H,18,19)

InChI-Schlüssel

VGZSUBKNWOXOCO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NNC(=O)C3=C2C=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.